N-(4-fluorophenyl)-2-{3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide
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Overview
Description
N-(4-fluorophenyl)-2-{3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is a complex organic compound that features a unique structure with multiple functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine atoms and oxadiazole rings in its structure contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-{3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the oxadiazole ring, which is then coupled with a fluorophenyl group. The final step involves the formation of the acetamide linkage. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-{3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Substitution: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds.
Scientific Research Applications
N-(4-fluorophenyl)-2-{3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-{3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares a similar fluorophenyl group but has a different core structure.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another fluorinated compound with distinct biological activities.
N-(4-FLUOROPHENYL)-3-(5-(3-NITROPHENYL)-2-FURYL)-2-PROPENAMIDE: Features a similar fluorophenyl group but different functional groups and reactivity.
Uniqueness
N-(4-fluorophenyl)-2-{3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is unique due to its combination of fluorine atoms and oxadiazole rings, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C22H15F2N3O3 |
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Molecular Weight |
407.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-[3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]acetamide |
InChI |
InChI=1S/C22H15F2N3O3/c23-16-6-4-14(5-7-16)22-26-21(27-30-22)15-2-1-3-19(12-15)29-13-20(28)25-18-10-8-17(24)9-11-18/h1-12H,13H2,(H,25,28) |
InChI Key |
YEUOJEYQVRJGGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)NC2=CC=C(C=C2)F)C3=NOC(=N3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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